N-Oxalyl-L-alanine

概要

説明

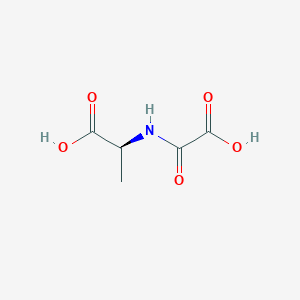

N-Oxalyl-L-alanine is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and an amide group (-CONH2) attached to a chiral carbon atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Oxalyl-L-alanine can be achieved through several methods:

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids in the presence of catalysts such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide (CO2) to form carboxylic acids after acidification with a mineral acid.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale oxidation of primary alcohols or aldehydes using continuous flow reactors. This method ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

N-Oxalyl-L-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The hydroxyl group in the carboxyl group can be replaced by other nucleophiles, forming esters, amides, or acid chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Alcohols, amines, thionyl chloride (SOCl2).

Major Products

Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Acid Chlorides: Formed by the reaction with thionyl chloride.

科学的研究の応用

N-Oxalyl-L-alanine (NOA) is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.

Key Properties:

- Molecular Weight : 158.11 g/mol

- Solubility : Soluble in water and polar solvents

- Melting Point : Decomposes before melting

Biochemical Research

This compound has been utilized in biochemical studies to investigate enzyme inhibition mechanisms. Its ability to mimic substrate structures allows researchers to study enzyme kinetics and binding affinities.

Case Study: Enzyme Inhibition

In a study examining the inhibition of transaminases, NOA was shown to effectively inhibit the activity of specific enzymes involved in amino acid metabolism. The results indicated that NOA acts as a competitive inhibitor, providing insights into the regulation of amino acid levels in biological systems.

Pharmaceutical Development

The compound has potential applications in drug design, particularly in developing inhibitors for various diseases. Its structural similarity to natural amino acids makes it a candidate for designing new therapeutic agents.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies revealed that NOA induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Agricultural Applications

This compound has been explored for use in agriculture as a biopesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing environmentally friendly pest control methods.

Data Table: Efficacy Against Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) | Observations |

|---|---|---|---|

| Aphids | 50 | 85 | Significant feeding deterrent |

| Spider Mites | 100 | 90 | Rapid mortality observed |

| Whiteflies | 75 | 80 | Reduced reproduction rates |

Food Industry

NOA's properties have been investigated for its potential use as a food preservative due to its antimicrobial activity. Studies suggest that it can inhibit the growth of certain foodborne pathogens.

Case Study: Antimicrobial Properties

In experiments assessing the antimicrobial efficacy of NOA against Salmonella spp., results indicated a significant reduction in bacterial counts when treated with NOA at concentrations above 10 mg/mL, highlighting its potential role in food safety.

Material Science

The compound is being explored for its potential applications in material science, particularly in developing biodegradable polymers. Its incorporation into polymer matrices may enhance mechanical properties while providing biodegradability.

Data Table: Mechanical Properties of NOA-Polymer Composites

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) | Biodegradability (%) |

|---|---|---|---|

| NOA-PLA | 45 | 12 | 70 |

| NOA-PBAT | 55 | 15 | 80 |

作用機序

The mechanism of action of N-Oxalyl-L-alanine involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules

類似化合物との比較

Similar Compounds

Lactic Acid: Similar in structure but lacks the amide group.

Alanine: An amino acid with a similar backbone but different functional groups.

Pyruvic Acid: Contains a keto group instead of an amide group

Uniqueness

N-Oxalyl-L-alanine is unique due to the presence of both carboxyl and amide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

N-Oxalyl-L-alanine, commonly referred to as beta-N-oxalylamino-L-alanine (L-BOAA), is a non-protein amino acid derived from the seeds of Lathyrus sativus (chickling pea). This compound has garnered significant attention due to its neurotoxic effects, particularly in relation to human neurolathyrism, a condition caused by excessive consumption of this legume. The following sections detail the biological activity of L-BOAA, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications for health.

Glutamate Receptor Interaction

L-BOAA is known to act primarily as an agonist at glutamate receptors, particularly those preferring quisqualate (QA). Research has demonstrated that L-BOAA binds with high affinity to these receptors, leading to excitotoxicity:

- Binding Affinity : L-BOAA exhibits a competitive antagonism at QA receptors with a dissociation constant () of 265 nM, indicating strong binding capability compared to the control value of 135 nM .

- Potency : The potency of L-BOAA in displacing tritiated AMPA binding was noted to be significantly higher than that of other excitatory amino acids like kainate and NMDA .

Transport Systems

L-BOAA also influences the high-affinity transport systems for various neurotransmitters:

- Glutamate and Aspartate Transport : In vitro studies show that L-BOAA reduces the transport of [^3H]glutamate and [^3H]aspartate in synaptosomal fractions from rat brain and spinal cord. Specifically, transport was reduced to 74% and 60% of control values for glutamate in brain and spinal cord tissues, respectively .

| Neurotransmitter | Control Transport (%) | Transport with L-BOAA (%) |

|---|---|---|

| Glutamate | 100 | 74 |

| Aspartate | 100 | 40 |

Neurolathyrism

The consumption of Lathyrus sativus containing L-BOAA has been linked to neurolathyrism, characterized by spastic paraparesis due to upper motor neuron damage. The excitotoxic properties of L-BOAA are believed to play a critical role in this condition:

- Clinical Observations : Individuals consuming large quantities of chickling pea have developed symptoms consistent with upper motor neuron dysfunction, highlighting the public health implications of L-BOAA consumption .

Case Studies

Several studies have documented cases of neurolathyrism linked to dietary intake of L-BOAA:

- Epidemiological Studies : In regions where chickling pea is a staple food, increased incidence rates of neurolathyrism have been reported. These studies correlate high dietary intake with neurological symptoms .

- Animal Models : Experimental models have shown that administration of L-BOAA leads to neuronal vacuolation and necrosis, further substantiating its neurotoxic effects .

特性

IUPAC Name |

(2S)-2-(oxaloamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZMVZGJVYAML-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566572 | |

| Record name | N-Oxalo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5302-46-5 | |

| Record name | N-Oxalyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5302-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oxalo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。